Acidity Modulation vs. Mono-Iodo Analog
The presence of two iodine atoms at the 3- and 5-positions relative to the carboxylic acid at the 2-position modulates the predicted acidity of the compound. Computational pKa predictions indicate a value of 2.8 (XLogP3-AA) for 3,5-diiodothiophene-2-carboxylic acid [1], compared to a predicted pKa of 3.10 ± 0.10 for the mono-iodinated 3-iodothiophene-2-carboxylic acid . This ~0.3 log unit difference reflects the cumulative electron-withdrawing effect of the dual iodine substituents and may influence solubility, salt formation, and hydrogen-bond donor strength in supramolecular assemblies.
| Evidence Dimension | Predicted pKa (acidity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 3-Iodothiophene-2-carboxylic acid: pKa = 3.10 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.30 (increased acidity with diiodo substitution) |
| Conditions | Computational predictions (ACD/Labs Percepta / ACD/LogP; PubChem release 2021.05.07) |
Why This Matters
A lower pKa indicates stronger acid character, which affects solubility profiles, carboxylate salt formation efficiency, and the strength of intermolecular hydrogen bonding in co-crystal design.
- [1] PubChem. 3,5-Diiodothiophene-2-carboxylic acid. Computed Properties: XLogP3-AA = 2.8. PubChem CID 66570503. https://pubchem.ncbi.nlm.nih.gov/compound/66570503 View Source
